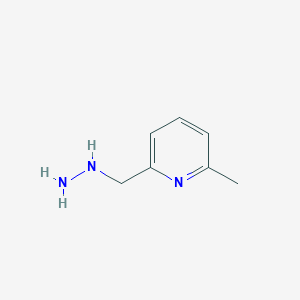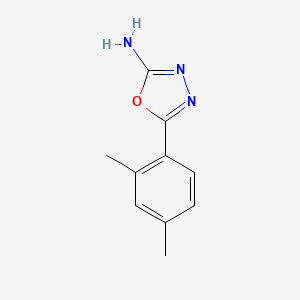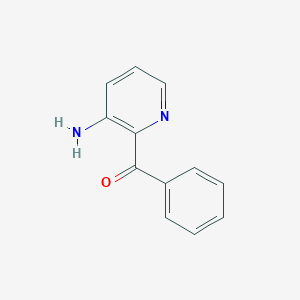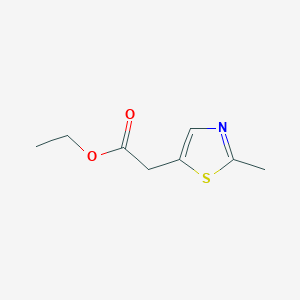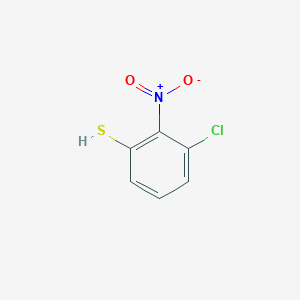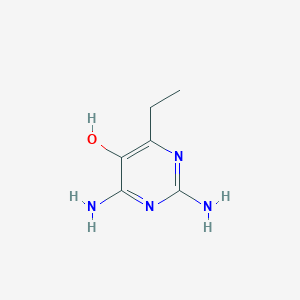
tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate: is a chemical compound that features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with an aminomethyl group and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an aminomethyl group.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the aminomethyl-substituted cyclopropyl compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry techniques and continuous processing methods can be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any imines formed during oxidation back to the original aminomethyl group.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, are employed for substitution reactions.
Major Products:
Oxidation: Imines, oximes.
Reduction: Amines.
Substitution: Various tert-butyl derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Material Science: The compound’s reactivity and structural properties make it useful in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The cyclopropyl ring and aminomethyl group contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
- tert-Butyl (1S,2R)-2-(hydroxymethyl)cyclopropylcarbamate
- tert-Butyl (1S,2R)-2-(methylamino)cyclopropylcarbamate
- tert-Butyl (1S,2R)-2-(ethylamino)cyclopropylcarbamate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the cyclopropyl ring. While tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate has an aminomethyl group, the similar compounds have hydroxymethyl, methylamino, or ethylamino groups.
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo. For example, the hydroxymethyl derivative may undergo different oxidation reactions compared to the aminomethyl derivative.
- Applications: The unique structural features of this compound make it particularly suitable for certain applications, such as enzyme inhibition studies, where the aminomethyl group plays a crucial role in binding to the enzyme’s active site.
属性
CAS 编号 |
445479-35-6 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |
InChI 键 |
CYNGHIIXUHRJOA-RQJHMYQMSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CN |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



